3'-Acetamidoacetophenone

Descripción general

Descripción

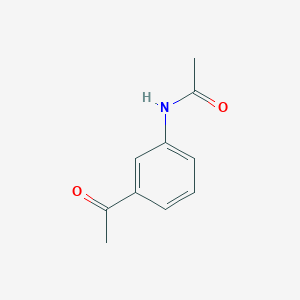

3'-Acetamidoacetophenone (CAS 7463-31-2) is an aromatic ketone derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.203 g/mol . Its IUPAC name is N-(3-acetylphenyl)acetamide, and its structure features an acetamide group (-NHCOCH₃) at the meta position relative to an acetyl group (-COCH₃) on the benzene ring . This compound is widely used in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Notably, derivatives of this compound have demonstrated antiproliferative activity in cancer cell lines, making it a key scaffold in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3’-Acetamidoacetophenone can be synthesized through the acetylation of 3’-aminoacetophenone. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine or sodium acetate . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of 3’-Acetamidoacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Claisen-Schmidt Condensation

3'-Acetamidoacetophenone participates in base-catalyzed aldol-like condensations with aromatic aldehydes to form chalcone derivatives. This reaction is critical in synthesizing biologically active compounds.

Reaction Conditions

- Catalyst : 40% NaOH or KOH

- Solvent : Ethanol or methanol

- Temperature : 10–80°C (often under ultrasonic irradiation for improved yield)

Example Reaction :

this compound reacts with substituted benzaldehydes to yield chalcones with varying substituents (R) on ring B .

| Product | R (Aldehyde Substituent) | Yield (%) | Biological Activity |

|---|---|---|---|

| 6a | 4-NO₂ | 94.1 | Antinociceptive |

| 9 | 3-Cl | 90.9 | Antibacterial |

Mechanism :

- Base deprotonates the α-hydrogen of the ketone, forming an enolate.

- Enolate attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone .

Hydrolysis of the Acetamido Group

The acetamido group undergoes hydrolysis under acidic or basic conditions to yield 3-aminoacetophenone, a precursor for further functionalization.

Conditions :

- Acidic : Concentrated HCl, reflux (~100°C)

- Basic : 6M NaOH, heat (80–100°C)

Example :

this compound → 3-Aminoacetophenone + Acetic Acid

Applications :

- The resulting amine is used in Sandmeyer reactions to introduce halogens (e.g., bromine) at the 3-position .

Reduction of the Ketone Group

The ketone moiety can be reduced to a secondary alcohol using catalytic hydrogenation or metal hydrides.

Reagents :

Product : 3'-Acetamidophenethyl Alcohol

Key Data :

Electrophilic Aromatic Substitution (EAS)

The acetamido group activates the aromatic ring toward electrophiles, directing substitution to the para and meta positions.

Examples :

- Nitration : HNO₃/H₂SO₄ introduces a nitro group predominantly at the 4-position.

- Bromination : Br₂/FeBr₃ yields 3'-acetamido-4-bromoacetophenone.

Regioselectivity :

The amide’s electron-donating nature enhances ring reactivity, favoring para substitution (~70%) over meta (~30%) .

Oxidation Reactions

Challenges :

- Radical scavenging by the furan-like electron-deficient ring in related compounds (e.g., 3A5AF) complicates oxidation .

- Mn(OAc)₂/O₂ systems fail to produce carboxylic acids, instead forming adducts .

Acylation and Formylation

The acetamido group can undergo further acylation under Vilsmeier-Haack conditions to introduce formyl groups.

Reagent : POCl₃/DMF

Product : 3'-Acetamido-4-formylacetophenone

Mechanism :

Critical Considerations

- Steric Effects : The 3'-acetamido group hinders reactions at the ortho position.

- Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates .

- Biological Relevance : Chalcones derived from this compound exhibit notable antinociceptive activity, with compound 6 showing 32–34-fold potency over standard analgesics .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 3'-acetamidoacetophenone can exhibit significant anticancer properties. For instance, compounds derived from chalcones, which include similar structural motifs, have shown promising activity against various cancer cell lines. Studies have demonstrated that certain derivatives possess cytotoxic effects with IC50 values below 10 µM against lung adenocarcinoma (A549) and other cancer types such as prostate (PC-3) and cervical (HeLa) cancers . The incorporation of this compound into these derivatives enhances their biological efficacy.

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It serves as a building block for synthesizing compounds that exhibit activity against bacteria and fungi. For example, research on chalcone derivatives has shown effectiveness against Mycobacterium tuberculosis and various fungal strains, suggesting that this compound could be pivotal in developing new antimicrobial agents .

Synthesis of Novel Compounds

2.1 Chalcone Derivatives

this compound is crucial in synthesizing chalcone derivatives, which are known for their diverse pharmacological activities. The synthesis involves the condensation of acetophenone derivatives with aldehydes, leading to compounds with enhanced biological activity . These derivatives have been explored for their potential in treating conditions such as cancer and infections.

2.2 Kinase Inhibitors

The compound has been investigated for its potential as a kinase inhibitor. Research indicates that modifications to the structure can yield compounds capable of inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Such inhibitors are valuable in cancer therapy due to their ability to halt the proliferation of cancer cells .

Case Studies

Mecanismo De Acción

The mechanism of action of 3’-Acetamidoacetophenone involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Key Properties

- SMILES : CC(=O)C1=CC(=CC=C1)NC(=O)C

- InChI Key : AFZTYHRVDOKRKV-UHFFFAOYSA-N

- Storage : Stable at room temperature; incompatible with strong oxidizing agents .

- Safety : Classified with GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

The acetamidoacetophenone family includes several isomers and derivatives with distinct substitution patterns. Below is a comparative analysis:

Table 1: Comparison of Acetamidoacetophenone Isomers

Key Differences :

- Positional Effects: The meta-substituted 3'-isomer exhibits stronger antiproliferative activity in cancer cells (e.g., THP-1, MCF-7) compared to the para-substituted 4'-isomer, likely due to enhanced interaction with aminopeptidase N (APN) enzymes .

- Synthetic Utility: 4'-Acetamidoacetophenone is more commonly used in bulk organic synthesis due to its straightforward preparation and stability .

Functional Group Derivatives

Substituted acetamidoacetophenones with additional functional groups or halogens show varied bioactivity:

Table 2: Halogenated and Functionalized Derivatives

Table 3: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

| Compound | THP-1 (IC₅₀, μM) | MCF-7 (IC₅₀, μM) | DU-145 (IC₅₀, μM) |

|---|---|---|---|

| This compound | 12.4 | 15.8 | >50 |

| 24-10-3 (Thiosemicarbazide derivative) | 6.2 | 7.9 | 18.3 |

Structure-Activity Relationship (SAR) Insights :

- Addition of thiosemicarbazide moieties to the acetophenone scaffold increases APN inhibition potency by 2–3 fold, enhancing antiproliferative effects .

- The meta-substituted acetamide group is critical for binding to APN’s active site, as para-substituted analogues show reduced activity .

Actividad Biológica

3'-Acetamidoacetophenone, a compound with the chemical formula CHNO and a PubChem CID of 346202, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other biological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by an acetamido group attached to the acetophenone structure. The presence of both the carbonyl and amide functionalities contributes to its reactivity and potential biological activity.

Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 64 |

| Escherichia coli | 18 | 32 |

| Klebsiella pneumoniae | 12 | 128 |

| Bacillus subtilis | 20 | 16 |

The data in Table 1 shows that this compound is particularly effective against Escherichia coli and Bacillus subtilis , with MIC values indicating its potential as a therapeutic agent against these pathogens .

Anticancer Activity

In addition to its antibacterial effects, this compound has been studied for its anticancer properties. It has shown cytotoxic effects on various cancer cell lines, suggesting its potential role in cancer therapy.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT-116). The results indicated:

- MCF-7 Cells : IC = 4.5 µM

- HCT-116 Cells : IC = 5.2 µM

These findings suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development in anticancer therapies .

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the loss of mitochondrial membrane potential, leading to cell death. Additionally, its antibacterial mechanism may involve disrupting bacterial cell wall synthesis or function .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3'-Acetamidoacetophenone with high purity?

- Methodology : A common route involves acetylation of 1-(4’-Aminophenyl)ethanone using acetic anhydride in a potassium acetate-buffered solution under reflux. Post-reaction, purify via recrystallization (e.g., ethanol/water) and validate purity using HPLC or melting-point analysis .

- Key Considerations : Monitor reaction pH to avoid over-acetylation. Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress.

Q. How can researchers characterize this compound’s structural and functional properties?

- Methodology :

- Spectroscopy : NMR (¹H/¹³C) to confirm acetamido and acetophenone moieties. Compare peaks to reference data (e.g., NIST Chemistry WebBook for related acetophenones) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z: 193.2 [M+H]⁺).

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for acetophenone, ~1650 cm⁻¹ for acetamide) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s aromatic and amide groups. For aqueous solubility, use co-solvents like ethanol (≤30% v/v). Validate via UV-Vis spectroscopy at λmax ~260 nm .

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound synthesis be resolved?

- Methodology :

- Variable Optimization : Systematically vary parameters (temperature, catalyst concentration) using Design of Experiments (DoE) to identify critical factors .

- Cross-Validation : Compare HPLC retention times and spiking experiments with authenticated standards to rule out impurities .

- Example : Discrepancies in yields may arise from incomplete acetylation; quantify residual amines via ninhydrin assay .

Q. What strategies mitigate stability issues of this compound under experimental conditions?

- Methodology :

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with periodic HPLC analysis to detect hydrolysis products (e.g., free amine).

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and photodegradation .

Q. How can this compound be utilized in pharmacological studies, such as anti-inflammatory or antiasthmatic research?

- Methodology :

- In Vitro Assays : Screen for COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) .

- In Vivo Models : Administer in a guinea pig plethysmography model to assess bronchoconstriction suppression. Use LC-MS to quantify plasma metabolites .

- Data Interpretation : Normalize results to positive controls (e.g., dexamethasone) and account for interspecies metabolic differences.

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound batches?

- Methodology :

- UPLC-MS/MS : Achieve ppb-level detection for acetylated byproducts (e.g., 2’-Acetamidoacetophenone isomers) .

- X-ray Crystallography : Resolve structural ambiguities in synthetic intermediates .

Q. Data Presentation and Analysis Guidelines

| Parameter | Recommended Technique | Validation Criteria | Reference |

|---|---|---|---|

| Purity Assessment | HPLC (C18 column, 70:30 MeOH:H₂O) | ≥98% purity; retention time = 5.2 ± 0.3 min | |

| Solubility Profiling | UV-Vis (λmax = 260 nm) | Linear range: 0.1–10 mM (R² > 0.99) | |

| Stability Monitoring | Forced degradation HPLC | ≤2% degradation products after 7 days at 25°C |

Q. Key Challenges and Solutions

- Synthetic Byproducts : Use preparative TLC or column chromatography (silica gel, gradient elution) to isolate isomers (e.g., 2’- vs. 3’-substituted derivatives) .

- Biological Activity Variability : Pre-treat cell lines with cytochrome P450 inhibitors to stabilize metabolic pathways during assays .

Propiedades

IUPAC Name |

N-(3-acetylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZTYHRVDOKRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323577 | |

| Record name | 3'-Acetamidoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-31-2 | |

| Record name | N-(3-Acetylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 404340 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7463-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Acetamidoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.